Physicochemical Differentiation: The Favorable Profile of the 1,3,4-Oxadiazole Core vs. 1,2,4-Isomer
A systematic analysis of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca collection reveals significant, quantifiable advantages for the 1,3,4-oxadiazole core present in this compound. Compared to its 1,2,4-oxadiazole isomeric partner, the 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (log D) [1]. This core-level differentiation is critical for any downstream application where this compound is used as a fragment or building block, as it directly impacts key drug-like properties.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | ~1.0 log D unit lower (class inference for 1,3,4-oxadiazole core) |
| Comparator Or Baseline | Matched 1,2,4-oxadiazole isomer |
| Quantified Difference | Order of magnitude lower (approx. 10x) lipophilicity |
| Conditions | Analysis of matched molecular pairs in the AstraZeneca compound collection [1] |
Why This Matters
Lower lipophilicity is strongly correlated with improved aqueous solubility and reduced promiscuity and off-target effects, a key selection criterion for building blocks in drug discovery programs.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
